molecular formula C10H13NO4S B084508 (2,5-Dimethyl-benzenesulfonylamino)-acetic acid CAS No. 13240-18-1

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid

Cat. No.: B084508
CAS No.: 13240-18-1
M. Wt: 243.28 g/mol
InChI Key: LQBDYUYIAIGJGX-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-benzenesulfonylamino)-acetic acid typically involves the sulfonation of 2,5-dimethylbenzene followed by the introduction of an amino acid moiety. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-benzenesulfonylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation or microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.

    2,5-Dimethylbenzenesulfonic acid: A related compound with a similar structure but without the amino acid moiety.

    Sulfanilic acid: Another sulfonamide with different substituents on the benzene ring.

Uniqueness

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid is unique due to the presence of both the sulfonyl and amino acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-3-4-8(2)9(5-7)16(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBDYUYIAIGJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353891
Record name N-(2,5-Dimethylbenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13240-18-1
Record name N-(2,5-Dimethylbenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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